![molecular formula C19H25N5O4 B2649463 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1049417-45-9](/img/structure/B2649463.png)
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Scientific Research Applications
1. Neuropharmacological Applications
Compounds similar to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, particularly those with piperazine and methoxyphenyl groups, have been extensively studied for their neuropharmacological effects. These compounds are often evaluated for their potential as ligands for various neurotransmitter receptors, such as 5-HT (serotonin) receptors, which play a crucial role in numerous neurological and psychological processes. For instance, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, indicating the relevance of such compounds in studying serotonin-related neuronal functions and potentially treating related disorders (R. Craven, D. Grahame-Smith, N. Newberry, 1994).
2. Radioligand Development for PET Imaging
Compounds with structural similarities to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored as potential radioligands for Positron Emission Tomography (PET) imaging. This application is significant for the non-invasive study of receptor distribution and density in the brain, aiding in the diagnosis and research of various neurological conditions. For example, [O-methyl-3H]WAY-100635 has been evaluated as a prospective radioligand for 5-HT1A receptors, demonstrating the compound's potential in clinical and pharmacological investigations of central 5-HT1A receptors in humans (S. Hume et al., 1994).
3. Antimicrobial Activities
The structural framework of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is conducive to antimicrobial activity. Derivatives of similar compounds have been synthesized and shown to possess good or moderate antimicrobial activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2007).
4. Anti-inflammatory and Analgesic Agents
Compounds related to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been investigated for their anti-inflammatory and analgesic properties. Novel derivatives have been synthesized and evaluated, revealing significant COX-2 inhibition, which is crucial for anti-inflammatory therapy. This indicates the potential of such compounds in the development of new anti-inflammatory and analgesic medications (V. Srinivas et al., 2015).
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-3-5-16(27-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFLPKVHGFECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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